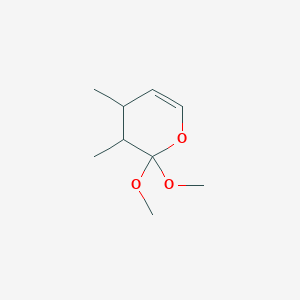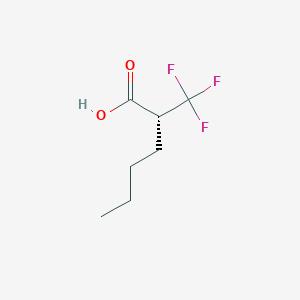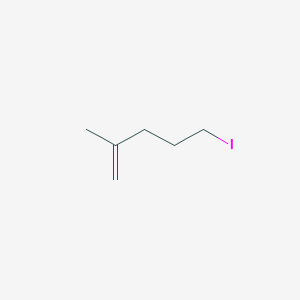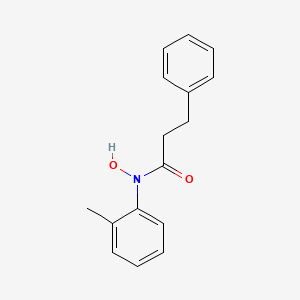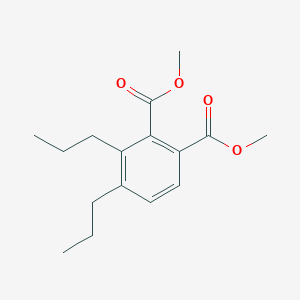
Dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate is an organic compound with the molecular formula C16H22O4 It is a derivative of benzene, featuring two propyl groups and two ester groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate typically involves the esterification of 3,4-dipropylbenzene-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The propyl groups can be substituted with other alkyl or functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 3,4-dipropylbenzene-1,2-dicarboxylic acid.
Reduction: 3,4-dipropylbenzene-1,2-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The propyl groups may also affect the compound’s hydrophobicity and membrane permeability, impacting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: A heteroaromatic compound with similar ester groups but different ring structure.
Dimethyl phthalate: Another ester derivative of benzene with different substituents.
Uniqueness
Dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate is unique due to the presence of both propyl and ester groups on the benzene ring, which imparts distinct chemical and physical properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
76475-46-2 |
|---|---|
Molekularformel |
C16H22O4 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H22O4/c1-5-7-11-9-10-13(15(17)19-3)14(16(18)20-4)12(11)8-6-2/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
ZKMVSOQWDVGNNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=C(C=C1)C(=O)OC)C(=O)OC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)

![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
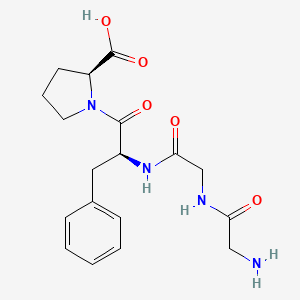
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
